(2-Fluoro-1,3-thiazol-4-yl)methanamine
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Overview
Description
(2-Fluoro-1,3-thiazol-4-yl)methanamine is a heterocyclic compound containing a thiazole ring substituted with a fluorine atom at the 2-position and a methanamine group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-1,3-thiazol-4-yl)methanamine typically involves the reaction of 2-fluorothiazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under optimized conditions. The use of catalysts and specific reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-1,3-thiazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Fluoro-1,3-thiazol-4-yl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Fluoro-1,3-thiazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
(4-(3-Methoxyphenyl)thiazol-2-yl)methanamine: Similar structure with a methoxy group instead of a fluorine atom.
(4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine): Contains a fluorine atom and a methyl group on the thiazole ring.
Uniqueness
(2-Fluoro-1,3-thiazol-4-yl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry .
Properties
Molecular Formula |
C4H5FN2S |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2-fluoro-1,3-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C4H5FN2S/c5-4-7-3(1-6)2-8-4/h2H,1,6H2 |
InChI Key |
WHPSIIQLTLOOTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)F)CN |
Origin of Product |
United States |
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